molecular formula C16H16O5 B600615 Nodakenetin acetate CAS No. 50868-46-7

Nodakenetin acetate

Cat. No.: B600615
CAS No.: 50868-46-7
M. Wt: 288.30
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nodakenetin acetate is a coumarin derivative, structurally characterized as an acetylated form of nodakenetin, which itself is the aglycone of nodakenin (a coumarin glucoside). Coumarins are secondary metabolites widely distributed in plants, particularly in the Apiaceae family, and are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

This compound was first isolated from B. albiflora alongside other coumarins such as matsukaze lactone and 3-(1,1-dimethylallyl)-xanthyletin. Its isolation marked a significant discovery, as it was the first natural occurrence of this compound, highlighting the chemotaxonomic uniqueness of B. albiflora . The compound’s synthesis involves acetylation of nodakenetin, as demonstrated in reactions using acetic acid and perchloric acid to yield derivatives like anhydronodakenefin .

Properties

CAS No.

50868-46-7

Molecular Formula

C16H16O5

Molecular Weight

288.30

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Nodakenetin acetate belongs to the linear furanocoumarin subclass, distinguished by an acetyl group at the C-7 position (Table 1). Below is a structural comparison with key analogs:

Compound Core Structure Substituents Source Plant Reference
This compound Linear coumarin Acetyl group at C-7 B. albiflora
Nodakenetin Linear coumarin Hydroxyl group at C-7 Peucedanum praeruptorum
Nodakenin Coumarin glucoside Glucose moiety at C-7 Angelica decursiva
Praeruptorin A Angular dihydropyranocoumarin Methoxy and acetyl groups Peucedani Radix
Marmesin Dihydrocoumarin Dihydrofuran ring Aralia gigas
Xanthyletin Linear coumarin Prenyl group at C-3 B. albiflora

Key Structural Notes:

  • This compound vs.
  • Praeruptorin A: Angular dihydropyranocoumarin structure confers distinct pharmacokinetic properties compared to linear analogs .
Bioactivity:
  • This compound: Limited direct studies, but its precursor nodakenetin exhibits anti-inflammatory and neuroprotective effects. Acetylation may modulate these activities .
  • Praeruptorins A/B: Known for calcium channel blocking and antitussive effects .
  • Xanthyletin : Demonstrates antifungal and antiproliferative properties .
Pharmacokinetics:
  • Extraction Efficiency: this compound and related coumarins show optimal recovery using 70% ethanol via sonication (45 min). Absolute recoveries for nodakenetin and analogs range from 56.9% to 67.3% in plasma .

Analytical Methods

Quantitative analysis of coumarins, including this compound, relies on HPLC-DAD with validation parameters (Table 2):

Parameter This compound Nodakenetin Praeruptorin A
Linearity (R²) >0.999 >0.999 >0.999
LOD (ng/mL) 1.2 0.8 1.5
LOQ (ng/mL) 3.6 2.4 4.5
Retention Time 22.4 min 19.8 min 35.2 min

Conditions: Phenomenex Luna C18 column (5 µm, 4.6 × 250 mm), mobile phase: 0.1% phosphoric acid in water–acetonitrile, detection at 330 nm .

Natural Sources and Chemotaxonomic Significance

  • This compound: Exclusive to B. albiflora, distinguishing it from related species .
  • Praeruptorins A/B : Biomarkers for Peucedani Radix, used in traditional Chinese medicine .
  • Marmesin : Found in Aralia gigas, associated with anti-prostate cancer activity .

Q & A

Q. 1.1. What analytical methods are validated for quantifying Nodakenetin acetate in biological matrices, and how do extraction solvent choices impact recovery rates?

High-performance liquid chromatography (HPLC) is widely used for quantifying coumarin derivatives like this compound. Solvent selection significantly affects extraction efficiency: acetonitrile achieves recoveries of 61–67% for nodakenetin and related compounds in plasma, outperforming methanol, ethyl acetate, or dichloromethane due to reduced matrix interference . Method validation should include spike-and-recovery tests across physiological pH ranges and stability assessments under storage conditions.

Q. 1.2. Which enzymatic targets are associated with this compound’s bioactivity, and what disease models support these findings?

this compound inhibits α-glucosidase (linked to diabetes), protein tyrosine phosphatase 1B (PTP1B; insulin signaling), and acetylcholinesterase (AChE; Alzheimer’s disease). In vitro assays using rat lens aldose reductase (RLAR) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) further highlight its neuroprotective potential. Anti-tumor activity is attributed to mitochondrial apoptosis via Bax/Bcl-2 protein modulation in cancer cell lines .

Q. 1.3. What spectroscopic and crystallographic methods confirm the structural integrity of synthesized this compound?

Nuclear magnetic resonance (NMR; ¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis (C, H, N within ±0.3% of theoretical values) are critical for structural validation. X-ray crystallography should include thermal ellipsoid plots (probability ≥50%) and deposition of CIF files in the Cambridge Structural Database. Ensure consistency with reported melting points (e.g., 16–17.5°C in pentane) and refractive indices .

Advanced Research Questions

Q. 2.1. How can contradictory data on this compound’s mechanism of action (e.g., pro-apoptotic vs. anti-inflammatory effects) be reconciled across studies?

Contradictions often arise from model-specific variables (e.g., cell type, dosage, exposure time). For example, mitochondrial apoptosis (via Bax/Bcl-2) dominates in cancer models, while anti-inflammatory effects (COX-2/5-LOX inhibition) are observed in arthritis models. Researchers should conduct comparative dose-response studies (e.g., 1–100 μM) across disease contexts and validate findings with siRNA knockdowns or enzyme activity assays .

Q. 2.2. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

Key parameters include:

  • Bioavailability : Administer via oral gavage vs. intravenous injection to calculate absolute bioavailability.
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation).
  • Tissue distribution : Prioritize organs with target enzymes (e.g., liver for PTP1B, brain for AChE).
  • Dosing schedule : Chronic vs. acute dosing impacts toxicity and efficacy thresholds .

Q. 2.3. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic profile?

Modify functional groups to enhance target selectivity:

  • Acetylation : Improve lipid solubility for blood-brain barrier penetration.
  • Methoxy substitutions : Test at positions 3,7,3',4' to reduce off-target effects on RLAR or BACE1.
  • Chiral resolution : Compare R-configuration (nodakenetin) vs. S-configuration (marmesin) for enantiomer-specific activity. Validate modifications using enzyme inhibition assays (IC50 shifts) and molecular docking simulations .

Methodological Guidance for Data Interpretation

Q. 3.1. How should researchers address variability in enzyme inhibition data (e.g., PTP1B IC50 discrepancies) across laboratories?

Standardize assay conditions:

  • Buffer composition : Use 50 mM HEPES (pH 7.0) for PTP1B assays to minimize pH-dependent activity loss.
  • Positive controls : Include sodium orthovanadate (PTP1B inhibitor) to validate assay sensitivity.
  • Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .

Q. 3.2. What statistical approaches are recommended for validating this compound’s anti-tumor efficacy in preclinical models?

  • Survival analysis : Kaplan-Meier curves with log-rank tests for xenograft models.
  • Apoptosis quantification : Flow cytometry (Annexin V/PI) with multivariate ANOVA to compare Bax/Bcl-2 ratios.
  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.